

Application Notes: Tetrabenzylthiuram Disulfide (TBzTD) in the Vulcanization of Nitrile Butadiene Rubber (NBR)

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Compound of Interest

Compound Name: Tetrabenzylthiuram disulfide

Cat. No.: B076749

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Introduction

Tetrabenzylthiuram disulfide (TBzTD) is an ultra-fast thiuram-based accelerator used in the sulfur vulcanization of various elastomers, including Nitrile Butadiene Rubber (NBR).[1] It has emerged as a critical component in modern rubber compounding, primarily as a safer alternative to traditional thiuram accelerators like tetramethylthiuram disulfide (TMTD).[2] The primary advantage of TBzTD is that its decomposition during vulcanization does not produce carcinogenic N-nitrosamines, a significant concern with accelerators like TMTD.[3][4] The dibenzyl nitrosamine that may be formed is not considered carcinogenic based on published literature.[3][4]

In NBR applications, TBzTD functions as a fast-curing primary or secondary accelerator and can also act as a sulfur donor, which is beneficial in efficient (EV) or semi-efficient (semi-EV) cure systems to enhance heat aging resistance.[2][3] Its use leads to vulcanizates with good mechanical properties and improved processing safety.[5] Compared to TMTD, TBzTD provides longer scorch times, reducing the risk of premature vulcanization during mixing and processing stages.[3] While its cure rate may be slightly slower than TMTD, this can often be compensated for by adjusting the level of elemental sulfur or by using it in combination with other accelerators.[3]

Key Benefits in NBR Vulcanization:

- **Nitrosamine-Safe:** Addresses health and safety regulations by avoiding the formation of carcinogenic nitrosamines.
- **Enhanced Processing Safety:** Offers longer scorch times compared to TMTD, providing a wider processing window.
- **Versatility:** Can be used as a primary or secondary accelerator and as a sulfur donor.[1]
- **Fast Cure Rate:** Provides efficient and rapid vulcanization, suitable for various manufacturing processes.[6]
- **Good Mechanical Properties:** Contributes to desirable tensile strength, resilience, and heat resistance in the final NBR product.[1]

Data Presentation

While extensive quantitative data for TBzTD's effect specifically on NBR is proprietary or varies widely with formulation, the following tables present data from a study on Natural Rubber (NR). This information is illustrative of the typical effects of TBzTD concentration on cure characteristics and mechanical properties in a sulfur vulcanization system. Researchers can expect similar trends in NBR, although absolute values will differ based on the NBR grade, filler type, and other compounding ingredients.

Table 1: Representative Formulation of a Rubber Compound

Ingredient	Parts per Hundred Rubber (phr)	Purpose
Nitrile Butadiene Rubber (NBR)	100	Base Polymer
Zinc Oxide	5.0	Activator
Stearic Acid	2.0	Activator / Process Aid
N660 Carbon Black	40.0	Reinforcing Filler
Sulfur	1.5	Curing Agent
TBzTD	Variable (e.g., 0.5 - 2.0)	Accelerator

Table 2: Representative Cure Characteristics of a TBzTD-Accelerated Compound (Data from Natural Rubber Study)

Curing Temperature: 150°C

Parameter	Control (TMTD)	TBzTD System 1	TBzTD System 2	TBzTD System 3
Accelerator (phr)	0.8	1.2	1.7	2.2
Scorch Time, t _{s2} (min)	2.50	3.10	3.25	3.40
Optimum Cure Time, t ₉₀ (min)	4.90	6.10	5.45	5.15
Minimum Torque, M _L (dNm)	1.12	1.05	1.02	1.00
Maximum Torque, M _H (dNm)	10.15	9.80	10.05	10.20
Cure Rate Index (CRI)	37.0	33.3	45.4	57.1

Table 3: Representative Mechanical Properties of a TBzTD-Accelerated Compound (Data from Natural Rubber Study)

Property	Control (TMTD)	TBzTD System 1	TBzTD System 2	TBzTD System 3
Accelerator (phr)	0.8	1.2	1.7	2.2
Tensile Strength (MPa)	24.5	22.8	23.5	24.2
Modulus at 300% (MPa)	10.5	9.8	10.8	11.5
Elongation at Break (%)	510	520	505	490
Hardness (Shore A)	60	58	60	62
Tear Strength (N/mm)	41.5	38.0	40.5	41.0

Experimental Protocols

The following are generalized protocols for the evaluation of TBzTD in an NBR vulcanization system.

Protocol 1: Compounding of NBR on a Two-Roll Mill

Objective: To prepare a homogenous NBR compound containing TBzTD for subsequent analysis.

Apparatus:

- Two-roll mill with temperature control and safety features.
- Analytical balance.
- Spatulas and cutting knives.
- Storage sheets (e.g., polyethylene).

Procedure:

- Set the mill roll temperature to 50-70°C. Set the friction ratio between the rolls (e.g., 1:1.25).
- Pass the raw NBR polymer through the mill nip several times to form a continuous band. This process is known as mastication.
- Add the activators, Zinc Oxide and Stearic Acid, to the rubber band on the mill. Ensure they are fully incorporated, which is typically indicated by a uniform appearance.
- Incrementally add the reinforcing filler (e.g., Carbon Black). Add the filler slowly to ensure good dispersion and prevent excessive heat buildup.
- After the filler is fully dispersed, add other processing aids or antidegradants if required by the formulation.
- Perform cross-blending by cutting the rubber sheet from the roll, rolling it up, and re-introducing it into the nip sideways. Repeat this process 6-8 times to ensure homogeneity.
- In the final step, with the mill temperature preferably lowered to reduce the risk of scorching, add the vulcanizing agents: TBzTD and Sulfur.
- Mix only until the curatives are just visibly dispersed to avoid premature cross-linking.
- Sheet off the final compound from the mill to a desired thickness (e.g., 2 mm).
- Place the compounded sheet between polyethylene films and allow it to mature at room temperature for at least 24 hours before testing.

Protocol 2: Determination of Cure Characteristics

Objective: To measure the vulcanization profile of the NBR compound using a rheometer.

Apparatus:

- Oscillating Disc Rheometer (ODR) or Moving Die Rheometer (MDR) compliant with ASTM D2084.

- Specimen cutter.

Procedure:

- Set the rheometer test temperature (e.g., 160°C).
- Cut a sample of the uncured NBR compound of the appropriate volume/weight for the specific rheometer model.
- Place the sample in the pre-heated die cavity and start the test.
- The instrument will oscillate one of the dies and measure the torque required. This torque correlates with the stiffness and cross-link density of the rubber.[\[1\]](#)[\[7\]](#)
- Continue the test until the torque reaches a plateau or begins to decrease (reversion), typically for 30-60 minutes.
- From the resulting rheograph (Torque vs. Time curve), determine the following parameters:
 - M_L (Minimum Torque): An indicator of the compound's viscosity before curing.
 - M_H (Maximum Torque): An indicator of the vulcanizate's stiffness and cross-link density.
 - t_{s2} (Scorch Time): The time taken for the torque to rise 2 units above M_L, indicating the onset of cure.
 - t₉₀ (Optimum Cure Time): The time required to reach 90% of the maximum torque development (M_H - M_L).

Protocol 3: Measurement of Mechanical Properties

Objective: To evaluate the physical properties of the vulcanized NBR.

Apparatus:

- Compression molding press with temperature and pressure control.
- Molds for test sheets.

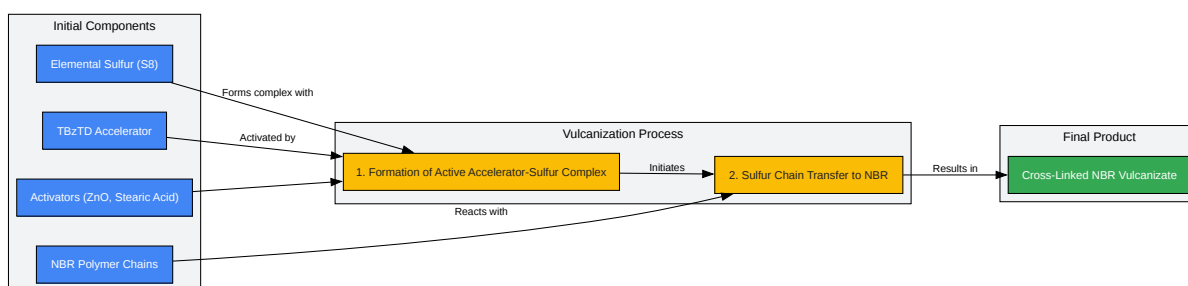
- Tensile testing machine (compliant with ASTM D412).
- Die cutter for dumbbell-shaped specimens.
- Durometer for hardness testing (compliant with ASTM D2240).

Procedure:

- Molding:
 - Place a preform of the uncured NBR compound into the mold.
 - Cure the sample in the press at the vulcanization temperature (e.g., 160°C) for its optimum cure time (t_{90}) determined from the rheometer. Apply a pressure of approximately 10-20 MPa.
 - After curing, remove the sheet from the mold and cool it to room temperature.
- Tensile Testing:
 - Allow the vulcanized sheets to condition for at least 24 hours.
 - Use a die cutter to punch out dumbbell-shaped test specimens from the cured sheet.
 - Measure the thickness of the narrow section of each specimen.
 - Mount a specimen in the grips of the tensile testing machine.
 - Run the test at a constant crosshead speed (e.g., 500 mm/min) until the specimen ruptures.
 - Record the force and elongation. Calculate Tensile Strength, Elongation at Break, and Modulus at a specific elongation (e.g., 100% or 300%).
- Hardness Testing:
 - Stack cured samples to achieve a minimum thickness of 6 mm.

- Use a Shore A durometer to measure the hardness. Press the indenter foot firmly and flatly against the sample surface.
- Take the reading within 1-2 seconds of making firm contact.
- Perform measurements at several different locations on the sample and report the median value.

Visualizations



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